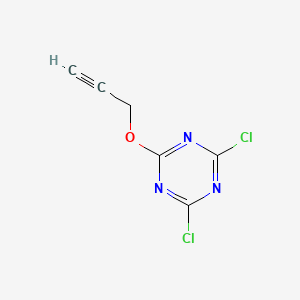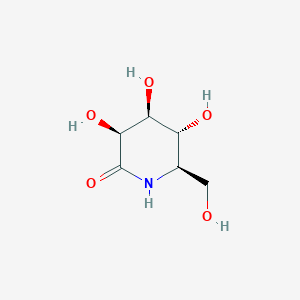
(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one is a piperidine derivative with multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one typically involves the use of starting materials such as glucose or other carbohydrate derivatives. The process includes several steps of protection and deprotection of hydroxyl groups, followed by cyclization to form the piperidine ring. Common reagents used in these reactions include protecting agents like acetyl chloride and deprotecting agents like sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions and purification processes would be essential for industrial applications.
化学反応の分析
Types of Reactions
(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.
科学的研究の応用
(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the piperidine ring play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(2S,3R,4S,5S,6R)-2-(Hydroxymethyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,5-trihydroxyoxane: Similar in having multiple hydroxyl groups and a complex structure.
(2R,3S,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)oxane-2,3-diol: Another compound with multiple hydroxyl groups and a similar backbone.
Uniqueness
(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one is unique due to its specific stereochemistry and the presence of both hydroxyl and carbonyl functional groups
特性
分子式 |
C6H11NO5 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
(3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5+/m1/s1 |
InChIキー |
AJJXPYDGVXIEHE-MBMOQRBOSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)N1)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(=O)N1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726072.png)
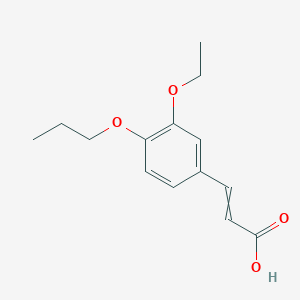
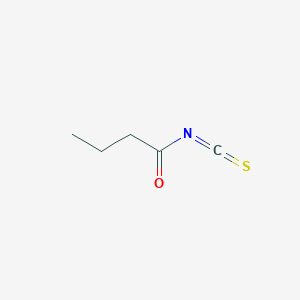
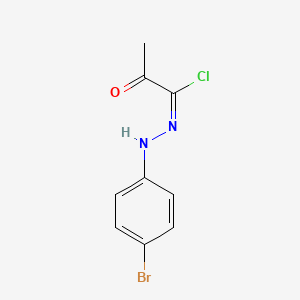
![2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile](/img/structure/B11726105.png)


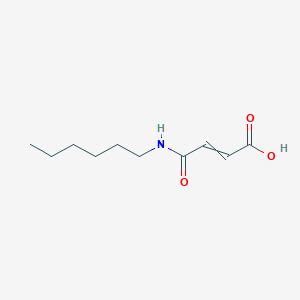

![N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11726127.png)
![4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B11726132.png)

